chemical properties of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
chemical properties of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
An In-depth Technical Guide to the Chemical Properties of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of the , a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms onto the tetrahydroquinoline scaffold profoundly influences its electronic properties, reactivity, and potential biological activity. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data on its physical characteristics, spectroscopic signature, chemical reactivity, stability, and safe handling protocols. By explaining the causality behind its properties, this paper serves as a foundational resource for the effective use and further investigation of this compound.
Introduction to Fluorinated Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities, including antiviral, antimalarial, and antiarrhythmic properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Fluorinated heterocycles, in particular, are a prominent feature of many modern drug targets.[3] The subject of this guide, 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride, combines these features, making it a valuable building block for creating novel chemical entities with potentially enhanced therapeutic profiles. Understanding its fundamental chemical properties is paramount for its rational application in synthesis and drug discovery programs.
Compound Identification and Core Physical Properties
Precise identification is the cornerstone of chemical research. 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is characterized by a tetrahydroquinoline core with fluorine substituents at the 5th and 8th positions of the aromatic ring. The hydrochloride salt form enhances its stability and can improve its handling characteristics and aqueous solubility.
Caption: Structure of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride.
Quantitative data for this specific isomer is limited in public literature; therefore, properties are often inferred from closely related analogs like 5,7-difluoro or 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The data presented below is a consolidation of information from chemical suppliers and databases for such related compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂N·HCl | Calculated |
| Molecular Weight | 205.63 g/mol | [4][5] |
| CAS Number | 2744510-34-5 (for 5,7-difluoro isomer) | [4] |
| Physical Form | Solid / Crystalline Powder | [6] |
| Storage Temperature | -20°C, sealed, away from moisture | |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and have some solubility in water due to the hydrochloride salt. | Inferred |
| Melting Point | Not available. | |
| Boiling Point | Not applicable; likely to decompose. |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. The fluorine atoms provide a unique handle for characterization, particularly in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride. A multi-nuclear approach is essential.
Expected ¹H NMR Spectrum:
-
Aromatic Region: The two aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine (H-F) coupling. The electron-withdrawing nature of the fluorine atoms will shift these signals downfield compared to the non-fluorinated analog.
-
Aliphatic Region: The protons on the saturated portion of the ring (C2, C3, and C4) will typically appear as multiplets in the upfield region. The C2 and C4 protons, being adjacent to heteroatoms (N and the aromatic ring, respectively), will be further downfield than the C3 protons.
-
N-H Proton: A broad singlet corresponding to the amine proton (as part of the ammonium hydrochloride) will be present, with its chemical shift being highly dependent on the solvent and concentration.[7]
Expected ¹³C NMR Spectrum:
-
The spectrum will show 9 distinct carbon signals.
-
The C-F bonds will manifest as large one-bond carbon-fluorine couplings (¹JCF), which are highly characteristic.
-
Smaller two- and three-bond couplings (²JCF, ³JCF) will be observed for other carbons in the aromatic ring, providing definitive evidence for the fluorine substitution pattern.
Expected ¹⁹F NMR Spectrum:
-
This is a crucial experiment for fluorinated compounds. Two distinct signals are expected, one for each fluorine atom at the C5 and C8 positions.
-
The chemical shifts and coupling patterns to nearby protons will confirm their positions on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For 5,8-Difluoro-1,2,3,4-tetrahydroquinoline (the free base), the following ions are predicted:
| Adduct | Predicted m/z |
| Monoisotopic Mass | 169.07031 Da |
| [M+H]⁺ | 170.07759 |
| [M+Na]⁺ | 192.05953 |
| [M+K]⁺ | 208.03347 |
| Data sourced from PubChemLite predictions for the free base.[8] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which is ideal for protonating the basic nitrogen atom.
-
Analysis: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion ([M+H]⁺).
-
Validation: The measured mass should be within 5 ppm of the theoretical mass (170.07759) to confirm the elemental composition.
Analytical Workflow
A validated, multi-technique approach is essential to ensure the identity, purity, and integrity of the compound before its use in further research.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. guidechem.com [guidechem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]
- 7. chem.washington.edu [chem.washington.edu]
- 8. PubChemLite - 5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (C9H9F2N) [pubchemlite.lcsb.uni.lu]
